N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features an indole moiety, a tetrahydrofuran ring, and a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Synthesis of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor using an acid catalyst.
Coupling with Nicotinamide: Finally, the tetrahydrofuran derivative is coupled with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of nicotinamide.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its structural similarity to natural compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)nicotinamide: Lacks the tetrahydrofuran ring.
6-((Tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the indole moiety.
N-(2-(1H-indol-3-yl)ethyl)-nicotinamide derivatives: Variations in the substituents on the indole or nicotinamide rings.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of both the indole and tetrahydrofuran moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(15-5-6-19(23-12-15)26-16-8-10-25-13-16)21-9-7-14-11-22-18-4-2-1-3-17(14)18/h1-6,11-12,16,22H,7-10,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFSUKSVANXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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